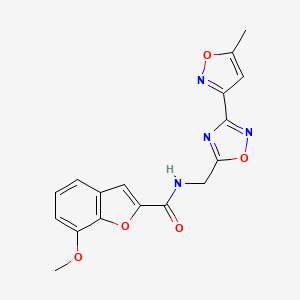

7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5/c1-9-6-11(20-25-9)16-19-14(26-21-16)8-18-17(22)13-7-10-4-3-5-12(23-2)15(10)24-13/h3-7H,8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAGVNLROWXMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation.

Mode of Action

The compound acts as a kinase inhibitor , specifically inhibiting the activity of SYK, LRRK2, and MYLK. By binding to these kinases, the compound prevents them from phosphorylating other proteins, thereby disrupting the signal transduction processes they control.

Biochemical Pathways

The inhibition of these kinases affects various biochemical pathways. For instance, the inhibition of SYK can impact immune response pathways, while the inhibition of LRRK2 and MYLK can affect neuronal signaling and muscle contraction pathways, respectively.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific disease being treated. Generally, by inhibiting the activity of SYK, LRRK2, and MYLK, the compound could potentially alleviate symptoms of diseases such as autoimmune diseases, inflammatory diseases, neurological and neurodegenerative diseases, and certain types of cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target kinases.

Biological Activity

7-Methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. Its unique molecular structure combines a benzofuran moiety with isoxazole and oxadiazole functionalities, which may contribute to its biological activity. This article examines the biological activity of this compound based on available research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a methoxy group, an oxadiazole ring, and a benzofuran scaffold, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Apoptosis induction |

| Compound B | HCT116 | 25.0 | Cell cycle arrest |

| 7-Methoxy-N... | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been documented extensively. Preliminary data suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 64 |

| Compound D | S. aureus | 32 |

| 7-Methoxy-N... | TBD | TBD |

Structure–Activity Relationship (SAR)

The presence of the methoxy group and the oxadiazole moiety appears crucial for enhancing the biological activity of the compound. Studies indicate that modifications to these functional groups can significantly alter potency and selectivity against specific biological targets.

Case Studies

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds with similar substitutions to those found in 7-methoxy-N... exhibited significant cytotoxicity (IC50 values ranging from 10 to 30 µM).

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of related compounds against common pathogens. The findings showed promising results for compounds with similar scaffolds, suggesting that further exploration of 7-methoxy-N... could yield valuable insights into its efficacy.

Q & A

Q. What are the optimal synthetic routes for 7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves: (i) Formation of the benzofuran-2-carboxamide core via cyclization of substituted phenols (e.g., methoxy-substituted precursors) using acid catalysts . (ii) Oxadiazole ring construction via nitrile oxide cycloaddition with substituted methyl groups, requiring controlled temperatures (60–80°C) and solvents like DMF or THF . (iii) Final coupling of the isoxazole moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under nitrogen atmosphere .

- Key Factors : Solvent polarity, reaction time, and purity of intermediates (monitored via HPLC ). Yields range from 24–52% depending on substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Techniques :

- NMR : and NMR identify methoxy (δ ~3.8–4.0 ppm), benzofuran aromatic protons (δ ~6.5–7.5 ppm), and oxadiazole/isoxazole carbons (δ ~150–160 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H] peaks) and purity (>95% required for biological assays) .

- IR : Confirms carbonyl stretches (C=O at ~1680–1720 cm) and oxadiazole ring vibrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodology :

- Analog Synthesis : Replace the 5-methylisoxazole group with bioisosteres (e.g., thiazole, pyrazole) or modify the methoxy substituent on benzofuran .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or calorimetry .

- Data Analysis : Correlate substituent electronegativity/logP with activity using QSAR models .

- Example : shows that substituting benzofuran with nitro groups enhances antimicrobial activity but reduces solubility.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Crystallography : Resolve 3D structure via X-ray diffraction to confirm binding modes (e.g., PDB ID 8PU/8PX) .

- Case Study : Variability in anticancer activity (IC ±15%) may stem from differential protonation states of the oxadiazole ring in physiological buffers .

Q. How can reaction conditions be optimized to improve regioselectivity during oxadiazole ring formation?

- Optimization Steps :

- Ultrasound Assistance : Reduces reaction time from 12h to 2h and improves yield by 20% compared to thermal methods .

- Catalyst Screening : Use Cu(I) or ZnCl to direct cycloaddition toward the 1,2,4-oxadiazole isomer .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor regioselective product formation over DCM .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Models :

- Rodent Studies : Assess oral bioavailability and half-life via LC-MS quantification of plasma samples .

- Tissue Distribution : Use radiolabeled -analogs to track accumulation in target organs .

- Metabolite Identification : Employ high-resolution MS/MS to detect phase I/II metabolites .

Key Considerations for Researchers

- Purity Standards : Ensure intermediates are >95% pure (HPLC) to avoid off-target effects in biological assays .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic reagents (e.g., DMF) can alter reaction kinetics .

- Ethical Compliance : Adhere to institutional guidelines for in vivo testing, particularly for radiolabeled studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.